2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Catalog No.
S11439220
CAS No.
M.F
C19H13NO2
M. Wt
287.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H...

Product Name

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

IUPAC Name

2-(2-methylphenyl)benzo[de]isoquinoline-1,3-dione

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

InChI

InChI=1S/C19H13NO2/c1-12-6-2-3-11-16(12)20-18(21)14-9-4-7-13-8-5-10-15(17(13)14)19(20)22/h2-11H,1H3

InChI Key

WSAITSYPBZBVHO-UHFFFAOYSA-N

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3-dione, is a complex organic compound characterized by its unique structure that includes a benzo[de]isoquinoline core with a methylphenyl substituent and a nitro group. Its molecular formula is C19H13N2O4C_{19}H_{13}N_{2}O_{4} and it has a molecular weight of approximately 332.3 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions.
  • Reduction: Various reduction reactions can yield different derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Palladium and copper catalysts
  • Various oxidizing agents (e.g., hydrogen peroxide)
  • Reducing agents (e.g., lithium aluminum hydride)

Controlled temperatures and pressures are typically maintained to ensure high yields and selectivity.

Major Products Formed

The products formed depend on the specific reagents and conditions employed. For instance, reduction of the nitro group can yield amino derivatives, while substitution reactions may introduce various functional groups onto the isoquinoline ring.

Isoquinoline derivatives, including 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibit a range of biological activities. Research indicates that these compounds may possess:

  • Anticancer properties: They can inhibit cancer cell proliferation by interfering with specific molecular pathways.
  • Antimicrobial activity: Some derivatives demonstrate effectiveness against various bacterial strains.
  • Analgesic effects: Certain isoquinoline compounds are known for their pain-relieving properties.

The mechanism of action often involves interaction with enzymes or DNA, leading to cellular effects that contribute to their therapeutic potential.

Several synthesis methods have been developed for producing 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione:

  • Condensation Reactions: Typically involve the reaction of suitable anilines with appropriate carbonyl compounds under acidic conditions.
  • Cyclization Methods: These methods involve cyclizing intermediates through heat or catalytic processes to form the isoquinoline structure.
  • Functionalization Techniques: Specific functional groups can be introduced via electrophilic aromatic substitution or similar reactions.

The compound has diverse applications in various fields:

  • Medicinal Chemistry: It serves as a potential lead compound for drug development targeting cancer and other diseases.
  • Material Science: Its photochemical properties make it useful in polymerization processes, particularly in creating photoinitiators for light-sensitive materials.
  • Dyes and Pigments: The compound can be utilized in the synthesis of dyes due to its chromophoric properties.

Studies on the interaction of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with biological targets reveal insights into its mechanism of action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • DNA Binding: Some studies suggest that derivatives can intercalate into DNA, affecting replication and transcription processes.

These interactions highlight its potential as a therapeutic agent.

Several compounds share structural similarities with 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione:

Compound NameStructure CharacteristicsBiological Activity
5-nitro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3-dioneSimilar isoquinoline core with different substituentsAnticancer activity
6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dioneDifferent nitro position but shares core structureAntimicrobial properties
2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinolineTetrahydro derivative with analgesic propertiesAnalgesic activity

Uniqueness

The uniqueness of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific substitution pattern which imparts distinct chemical reactivity and biological properties compared to other isoquinoline derivatives. Its combination of a methylphenyl group and nitro substituent contributes to its unique profile in medicinal chemistry and potential applications in various therapeutic areas.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

287.094628657 g/mol

Monoisotopic Mass

287.094628657 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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